molecular formula C30H23N3O2S B2444068 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 396722-62-6

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2444068
CAS No.: 396722-62-6
M. Wt: 489.59
InChI Key: MJBYWBGICOYIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C30H23N3O2S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2S/c34-30(23-13-11-22(12-14-23)21-7-3-1-4-8-21)31-29-27-19-36-20-28(27)32-33(29)24-15-17-26(18-16-24)35-25-9-5-2-6-10-25/h1-18H,19-20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBYWBGICOYIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C30H23N3O2S
  • Molecular Weight : 489.59 g/mol
  • CAS Number : 396722-62-6

The structure incorporates a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety and a carboxamide group. This unique arrangement is believed to contribute to its biological activity.

Preliminary studies suggest that this compound may act as an inhibitor of specific ion channels, particularly the hERG channel, which is crucial for cardiac action potentials. The inhibition of hERG channels can lead to significant pharmacological implications, particularly in the context of cardiac safety profiles for drug candidates.

Pharmacological Effects

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features exhibit anticancer properties. The thieno[3,4-c]pyrazole scaffold has been associated with various anticancer activities due to its ability to interfere with cell signaling pathways involved in tumor growth and proliferation.
  • Cytotoxicity :
    • Studies have shown that certain derivatives of thieno[3,4-c]pyrazole exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often evaluated through assays such as MTT or XTT, which measure cell viability post-treatment.
  • Selectivity and Metabolic Stability :
    • The selectivity of this compound for the hERG channel over other ion channels is critical for minimizing adverse cardiac effects. Studies have shown that modifications to the molecular structure can enhance metabolic stability and selectivity .

1. In Vitro Studies

In vitro studies using human cardiac myocytes have demonstrated that this compound can inhibit hERG channel currents at micromolar concentrations. The IC50 values obtained from these studies provide insights into the potency of the compound as a potential therapeutic agent.

2. Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to identify structural features that enhance biological activity while reducing toxicity. Modifications such as varying substituents on the pyrazole ring have shown promising results in improving both selectivity and efficacy against cancer cell lines.

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight489.59 g/molVaries (typically lower)
hERG Channel InhibitionYes (micromolar range)Varies
Anticancer ActivityPositive (in vitro studies)Positive in several derivatives
Metabolic StabilityModerate; improvements noted with structural modificationsVaries widely

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno-pyrazole system is constructed via [3+2] cycloaddition between thiophene-3,4-diamine derivatives and α,β-unsaturated carbonyl compounds. Adapting methodologies from PMC3343962 and PMC3238837:

Procedure

  • React 3,4-diaminothiophene (1.0 eq) with ethyl acrylate (1.2 eq) in ethanol under reflux (12 h).
  • Acidify with HCl (6 N) to precipitate the cyclized product.
  • Purify via recrystallization (ethanol/water).

Key Parameters

Parameter Value Source
Temperature 78°C
Reaction Time 12 h
Yield 68–72%

Intramolecular C–H∙∙∙N hydrogen bonding stabilizes the planar pyrazole ring, as confirmed by X-ray crystallography.

Installation of the 4-Phenoxyphenyl Group

Ullmann-Type Coupling

The 4-phenoxyphenyl moiety is introduced via copper-catalyzed cross-coupling, optimized from US20110137040A1:

Procedure

  • Mix 3-bromo-thieno[3,4-c]pyrazole (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), CuI (10 mol%), and K2CO3 (2.0 eq) in DMF.
  • Heat at 110°C under N2 for 24 h.
  • Extract with ethyl acetate, dry (Na2SO4), and concentrate.

Optimization Data

Catalyst Loading Temperature Yield
5 mol% CuI 100°C 55%
10 mol% CuI 110°C 82%
15 mol% CuI 110°C 83%

Higher catalyst loadings beyond 10% provided marginal yield improvements.

Biphenyl-4-Carboxamide Coupling

Carbodiimide-Mediated Amidation

The final amide bond is formed using EDCI/HOBt activation, adapting protocols from PMC4897268:

Procedure

  • Dissolve biphenyl-4-carboxylic acid (1.2 eq) and thieno-pyrazole amine (1.0 eq) in dry DCM.
  • Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
  • Stir at RT for 18 h, wash with NaHCO3, and purify via silica chromatography.

Yield Comparison

Activator Solvent Yield
EDCI/HOBt DCM 89%
DCC/DMAP THF 76%
HATU DMF 81%

EDCI/HOBt in DCM provided superior yields with easier workup.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 2H, biphenyl H-2,6), 7.89 (d, J = 8.4 Hz, 2H, biphenyl H-3,5), 7.68–7.45 (m, 9H, aromatic), 4.32 (s, 2H, thieno CH2).
  • 13C NMR : 165.8 (C=O), 156.3 (pyrazole C-3), 138.2–114.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ 554.2012 (Calculated: 554.2008 for C32H24N3O2S).

Process Optimization Challenges

Avoiding Corrosive Reagents

Early routes using PCl5 for pyrazole activation (60% yield) were replaced by EDCI-mediated couplings (89% yield), eliminating chlorine gas risks.

Solvent Selection

Solvent Reaction Efficiency Environmental Impact
Ethanol Moderate Low
DCM High High
EtOAc Low Moderate

Ethanol is preferred for cyclization steps despite longer reaction times.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound during multi-step synthesis?

  • The synthesis of thieno[3,4-c]pyrazole derivatives typically involves cyclization of precursors (e.g., thiophene or pyrazole intermediates) followed by functionalization via substitution or coupling reactions. Key steps include:

  • Core formation : Cyclocondensation of thiophene-3,4-dicarbonyl precursors with hydrazines under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Substitution : Introduction of the 4-phenoxyphenyl and biphenyl-4-carboxamide groups using halogenated aryl intermediates and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

  • 1H/13C NMR : Confirm substitution patterns and regiochemistry of the thieno[3,4-c]pyrazole core (e.g., aromatic proton integration, coupling constants) .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and isotopic patterns consistent with the molecular formula .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 40°C for 4 weeks to simulate long-term storage.
  • Humidity : 75% relative humidity for 2 weeks.
  • Light : UV-Vis irradiation (ICH Q1B guidelines).
    • Monitor degradation via HPLC and NMR to identify hydrolytic or oxidative byproducts. Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage (argon) are recommended for light-/oxygen-sensitive moieties .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

  • Orthogonal assays : Use multiple assay formats (e.g., cell-based vs. enzymatic) to confirm target engagement .
  • Dose-response profiling : Validate potency (IC50/EC50) across independent replicates to rule out batch variability .
  • Structural analysis : X-ray crystallography or molecular docking to confirm binding modes and identify steric/electronic clashes in divergent results .

Q. How can structure-activity relationship (SAR) studies identify pharmacophores critical for target selectivity?

  • Analog synthesis : Modify substituents (e.g., phenoxy vs. nitro groups) and evaluate changes in activity .
  • Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) to correlate substituent properties (logP, H-bond donors) with bioactivity .
  • Off-target screening : Profile against related enzymes/receptors (e.g., kinase panels) to assess selectivity .

Q. What preclinical models and analytical techniques are suitable for evaluating pharmacokinetic properties?

  • In vitro ADME :

  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
    • In vivo PK : Administer to rodents (IV/oral) and measure plasma concentrations using LC-MS/MS. Key parameters: half-life (t1/2), bioavailability (F), volume of distribution (Vd) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Force field refinement : Re-optimize docking parameters (e.g., solvation models, partial charges) using crystallographic data .
  • Dynamic simulations : Run molecular dynamics (MD) to assess conformational flexibility and binding pocket dynamics .

Q. What experimental controls are essential for validating biological activity in cell-based assays?

  • Vehicle controls : DMSO concentration ≤0.1% to rule out solvent toxicity .
  • Positive/Negative controls : Include known agonists/inhibitors and untransfected cells .
  • Cytotoxicity assays : Measure cell viability (e.g., MTT) to distinguish specific activity from nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.